![molecular formula C21H21N3O5 B2504702 N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(4-metil-3-(2-oxopirrolidin-1-il)fenil)oxalamida CAS No. 941958-04-9](/img/structure/B2504702.png)
N1-(benzo[d][1,3]dioxol-5-ilmetil)-N2-(4-metil-3-(2-oxopirrolidin-1-il)fenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Este compuesto ha llamado la atención debido a su potencial como agente anticancerígeno. Los investigadores han diseñado y sintetizado una serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan moieties heteroarílicas 3-N-fusionadas basados en informes de la literatura sobre la actividad del indol contra varias líneas celulares cancerosas. Estos compuestos se sintetizaron utilizando un método de acoplamiento cruzado C-N catalizado por Pd y se evaluaron por su actividad anticancerígena contra líneas celulares de cáncer de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) . Notablemente, dos derivados específicos—3-N-benzo[1,2,5]oxadiazol 17 y 3-N-2-metilquinolina 20—mostraron resultados prometedores con valores de IC50 que van desde 328 a 644 nM contra células CCRF-CEM y MIA PaCa-2. Estudios mecanísticos adicionales revelaron que el compuesto 20 indujo el arresto del ciclo celular en la fase S y la apoptosis en las células cancerosas CCRF-CEM .
Detección de Iones de Metales Pesados
Curiosamente, otra aplicación implica la síntesis y aplicación de (E)-N’-benzo[d]dioxol-5-ilmetil-N,N-dimetilbencenosulfonohidrazida (BDMMBSH). Los investigadores utilizaron este compuesto para la detección del ion metálico pesado cancerígeno, plomo (Pb2+), a través de un enfoque electroquímico. Al depositar una capa delgada de BDMMBSH en un electrodo de carbono vítreo (GCE) con la matriz de polímero conductor Nafion (NF), desarrollaron un sensor Pb2+ sensible y selectivo .
Actividades Antitumorales
Además, se sintetizó y evaluó una serie de nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(terc-butil)tiazol-2-aminas (C1–C31) por sus actividades antitumorales contra líneas celulares HeLa, A549 y MCF-7. Algunos de estos compuestos exhibieron potentes propiedades de inhibición del crecimiento, con valores de IC50 generalmente por debajo de 5 μM .
Mecanismo De Acción
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have shown activity against various cancer cell lines .
Biochemical Pathways
Compounds causing cell cycle arrest and apoptosis often affect pathways related to cell division and survival, such as the p53 pathway and the bcl-2 family pathways .
Result of Action
The result of the compound’s action, based on related compounds, could be the inhibition of cancer cell growth. This is typically achieved through the induction of cell cycle arrest and apoptosis, leading to a decrease in the number of proliferating cancer cells .
Actividad Biológica
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, a compound with the CAS number 1396808-08-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C22H24N4O5
- Molecular Weight : 424.4 g/mol
- Key Functional Groups : Benzo[d][1,3]dioxole moiety, oxalamide linkage, and a pyrrolidine derivative.
The presence of these groups is crucial for its interaction with biological targets and contributes to its pharmacological properties.
Antidiabetic Potential
Recent studies have indicated that derivatives of benzodioxole, including compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, exhibit significant antidiabetic activity. A study reported that certain benzodioxole derivatives demonstrated notable inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. For instance:
Compound | IC50 Value (µM) |
---|---|
St.2 | 2.57 |
St.3 | 4.28 |
These findings suggest that modifications to the benzodioxole structure can enhance inhibitory potency against α-amylase, indicating potential for managing diabetes and related metabolic disorders .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances raises interest in its potential neuropharmacological effects. Structure-activity relationship (SAR) studies on related compounds have shown that specific substitutions can significantly influence their affinity for central nervous system receptors. For example, modifications at the oxalamide position can enhance binding affinity and efficacy at benzodiazepine receptors .
Synthesis and Characterization
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The synthetic route often includes:
- Formation of the oxalamide linkage through reaction with appropriate amines.
- Purification via column chromatography to yield high-purity products.
Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Evaluation
In a pharmacological evaluation involving animal models, compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been tested for their anxiolytic and anticonvulsant properties. Results indicated that certain derivatives exhibited significant anxiolytic effects in rodent models when administered at specific dosages .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-4-6-15(10-16(13)24-8-2-3-19(24)25)23-21(27)20(26)22-11-14-5-7-17-18(9-14)29-12-28-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKICRSAOVLKGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.